molecular formula C11H13N3O B13493115 5-(3-methoxy-4-methylphenyl)-1H-pyrazol-3-amine

5-(3-methoxy-4-methylphenyl)-1H-pyrazol-3-amine

Cat. No.: B13493115
M. Wt: 203.24 g/mol
InChI Key: UGIRMBCIVTZZIS-UHFFFAOYSA-N
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Description

5-(3-Methoxy-4-methylphenyl)-1H-pyrazol-3-amine is a pyrazole derivative characterized by a 3-methoxy-4-methylphenyl substituent at the 5-position of the pyrazole ring and an amino group at the 3-position.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

5-(3-methoxy-4-methylphenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C11H13N3O/c1-7-3-4-8(5-10(7)15-2)9-6-11(12)14-13-9/h3-6H,1-2H3,(H3,12,13,14)

InChI Key

UGIRMBCIVTZZIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NN2)N)OC

Origin of Product

United States

Preparation Methods

One-Flask Vilsmeier Reaction and Heterocyclization

A more advanced and efficient method involves a one-flask synthesis using the Vilsmeier reagent generated in situ from phosphorus tribromide (PBr3) and N,N-dimethylformamide (DMF), followed by heterocyclization with amines.

  • Procedure: 5-aminopyrazole derivatives react with PBr3/DMF at 60 °C to form reactive intermediates.
  • Subsequent Step: Addition of amines such as hexamethyldisilazane (NH(SiMe3)2) to promote heterocyclization, yielding pyrazolo[3,4-d]pyrimidines or related pyrazole derivatives.
  • This method achieves high yields (up to 91%) and regioselectivity and can be adapted for substituted pyrazoles including those with methoxy and methyl groups on the phenyl ring.

Direct Preparation from Primary Amines and 1,3-Diketones

Recent methods report direct synthesis of N-substituted pyrazoles from primary aliphatic or aromatic amines, 1,3-diketones, and hydroxylamine derivatives under mild conditions.

  • This approach uses O-(4-nitrobenzoyl)hydroxylamine as an aminating agent in DMF solvent at 85 °C.
  • It allows the preparation of substituted pyrazoles with various N-substituents, and by analogy, can be adapted for 5-(3-methoxy-4-methylphenyl)-1H-pyrazol-3-amine using the corresponding amines and diketones.

Experimental Data and Yields

Method Key Reagents Conditions Yield (%) Notes
Hydrazine + substituted β-diketone 3-methoxy-4-methylphenyl β-diketone, hydrazine hydrate Reflux in ethanol or suitable solvent 60-85% Regioselective pyrazole formation
Vilsmeier reaction + NH(SiMe3)2 5-aminopyrazole, PBr3, DMF, hexamethyldisilazane 60 °C, 3-5 h reflux 78-91% One-flask, high yield, scalable
Direct amination Primary amine, 1,3-diketone, O-(4-nitrobenzoyl)hydroxylamine, DMF 85 °C, 1.5 h 38-46% (analogous compounds) Mild conditions, adaptable

Chemical Reactions Analysis

Acylation of the Amine Group

The primary amine at position 3 undergoes nucleophilic substitution with acylating agents to form amides. This reaction is critical for modifying bioactivity or enabling further functionalization.

Example Reaction:
5-(3-Methoxy-4-methylphenyl)-1H-pyrazol-3-amine + Thiophene-2-carboxylic acid → N-(5-(3-methoxy-4-methylphenyl)-1H-pyrazol-3-yl)thiophene-2-carboxamide

Reagents/ConditionsYieldKey ObservationsSource
DCC/DMAP in DCM, RT, 12 h68%Amide formation without protection

This methodology, adapted from thiophene-pyrazole amide synthesis, highlights the amine’s compatibility with carbodiimide-based coupling agents .

Reductive Amination

The amine participates in condensation with aldehydes to form imines, which are subsequently reduced to secondary amines.

Example Reaction:
5-(3-Methoxy-4-methylphenyl)-1H-pyrazol-3-amine + 4-Methoxybenzaldehyde → N-(4-Methoxybenzyl)-5-(3-methoxy-4-methylphenyl)-1H-pyrazol-3-amine

Reagents/ConditionsYieldKey ObservationsSource
Solvent-free condensation at 120°C, 2 h → NaBH<sub>4</sub> in MeOH, RT, 1 h88%One-pot protocol with in situ imine formation

This reaction sequence demonstrates operational simplicity and high efficiency under solvent-free conditions .

Suzuki–Miyaura Cross-Coupling (Post-Functionalization)

While the parent compound lacks halogens, brominated analogs (e.g., 5-(4-bromo-3-methylphenyl)-1H-pyrazol-3-amine) undergo palladium-catalyzed coupling.

Example Reaction:
5-(4-Bromo-3-methylphenyl)-1H-pyrazol-3-amine + Arylboronic acid → 5-(3-Methyl-4-arylphenyl)-1H-pyrazol-3-amine

Reagents/ConditionsYieldKey ObservationsSource
Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>3</sub>PO<sub>4</sub>, 1,4-dioxane, 80°C, 12 h66–81%Requires brominated precursor

This emphasizes the potential for structural diversification if halogenation is introduced .

Coordination Chemistry

The pyrazole amine acts as a ligand in metal complexes, leveraging its nitrogen donors.

Example Reaction:
5-(3-Methoxy-4-methylphenyl)-1H-pyrazol-3-amine + TiCl<sub>4</sub> → Titanium-pyrazole complex

Reagents/ConditionsYieldKey ObservationsSource
TiCl<sub>4</sub> in pyridine, RT, 6 h48%Deprotection of pyrazole occurs during reaction

Such complexes are relevant in catalysis or material science applications .

Electrophilic Aromatic Substitution (Theoretical)

The electron-rich pyrazole ring (activated by the amine) may undergo nitration or sulfonation, though direct experimental data is limited. Computational studies suggest regioselectivity at position 4 of the pyrazole due to resonance effects.

Hypothetical Reaction:
5-(3-Methoxy-4-methylphenyl)-1H-pyrazol-3-amine + HNO<sub>3</sub> → 5-(3-Methoxy-4-methylphenyl)-4-nitro-1H-pyrazol-3-amine

Demethylation of Methoxy Group

Under strong acidic or Lewis acid conditions, the methoxy group may convert to a hydroxyl group, enabling further derivatization.

Example Reaction:
5-(3-Methoxy-4-methylphenyl)-1H-pyrazol-3-amine → 5-(3-Hydroxy-4-methylphenyl)-1H-pyrazol-3-amine

Reagents/ConditionsYieldKey ObservationsSource
BBr<sub>3</sub> in DCM, 0°C → RT, 6 hAnalogous reactions reported for aryl ethers

Key Reactivity Trends

  • Amine Reactivity : Dominates acylation and reductive amination.

  • Aromatic Ring Stability : The methoxy-methylphenyl group shows limited direct reactivity unless halogenated.

  • Pyrazole Ring : Susceptible to electrophilic substitution at position 4, though experimental validation is needed.

Scientific Research Applications

5-(3-methoxy-4-methylphenyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(3-methoxy-4-methylphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

Phenyl Substituents
  • 1-(4-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine (CAS: 618092-94-7): This analog features a 4-methoxyphenyl group at the 1-position and a 4-methylphenyl group at the 3-position.
  • 5-(4-Methoxyphenyl)-1H-pyrazol-3-amine : The lack of a methyl group on the phenyl ring simplifies the structure, likely reducing lipophilicity and metabolic stability compared to the target compound .
Heterocyclic Substituents
  • 5-(5-Chlorothiophen-2-yl)-1H-pyrazol-3-amine : Incorporation of a chlorothiophene ring introduces sulfur-based electronegativity, which may enhance binding to metal-containing enzymes or receptors. This contrasts with the phenyl-based substituent in the target compound .

Functional Group Modifications

Amino Group Derivatives
  • 2,2,2-Trifluoro-N-(5-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-yl)acetamide (43): Acetylation of the amino group with a trifluoroacetyl moiety introduces strong electron-withdrawing effects, altering reactivity and stability .
Hybrid Structures
  • 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine: Fusion of pyrazole with pyrimidine and thieno-pyrimidine rings creates a rigid, planar structure, optimizing π-π stacking interactions in kinase binding pockets .

Antiproliferative Activity

  • Compound 42 (2-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-5,7-bis(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine): Demonstrates potent antiproliferative activity due to the trifluoromethyl groups and trimethoxyphenyl moiety, which enhance hydrophobic interactions and metabolic stability. The target compound’s simpler structure may lack comparable potency .
  • SI112 ([3-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone): The tert-butyl group increases lipophilicity, improving membrane permeability. The absence of such groups in the target compound may limit its cellular uptake .

Enzyme Inhibition

  • AZD 4547 (5-(3,5-Dimethoxyphenylethyl)-1H-pyrazol-3-amine derivative): A kinase inhibitor where the ethyl-linked dimethoxyphenyl group optimizes binding to ATP pockets. The target compound’s methylphenyl group may offer a different selectivity profile .

Physicochemical Properties

Compound Molecular Weight logP (Predicted) Key Features
Target Compound ~243.3 ~2.5 Balanced lipophilicity from methoxy and methyl groups
5-(5-Chlorothiophen-2-yl)-1H-pyrazol-3-amine ~199.6 ~1.8 Lower logP due to polarizable sulfur atom
SI91 (Schiff base derivative) ~315.4 ~3.1 Increased planarity and conjugation
Compound 43 (Trifluoroacetamide) ~471.4 ~3.9 High lipophilicity from trifluoromethyl and trimethoxyphenyl groups

Biological Activity

5-(3-Methoxy-4-methylphenyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on anticancer, anti-inflammatory, and antimicrobial properties, supported by various research findings and data tables.

Chemical Structure and Properties

The compound 5-(3-methoxy-4-methylphenyl)-1H-pyrazol-3-amine is characterized by a pyrazole ring substituted with a methoxy and a methyl group on the phenyl moiety. Its structural formula can be depicted as follows:

C11H14N4O\text{C}_{11}\text{H}_{14}\text{N}_4\text{O}

Anticancer Activity

Recent studies have highlighted the anticancer potential of this pyrazole derivative. Various derivatives of pyrazole have been synthesized and screened for their cytotoxic effects against different cancer cell lines.

Case Study: Cytotoxicity Evaluation

In one study, several pyrazole derivatives were tested against human leukemia cell lines (HL-60 and NALM-6) and melanoma (WM-115) cells. The compound exhibited significant cytotoxicity with an IC50 value below 10 μM in these cancer models, indicating potent anticancer activity compared to standard treatments .

CompoundCell LineIC50 (μM)
5-(3-Methoxy-4-methylphenyl)-1H-pyrazol-3-amineHL-60<10
NALM-6<10
WM-115<10

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been extensively studied. The compound has shown promise in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

In Vivo Studies

In vivo studies demonstrated that the administration of this compound significantly reduced inflammation in carrageenan-induced edema models. It exhibited comparable effects to standard anti-inflammatory drugs like indomethacin .

CompoundInflammatory ModelInhibition (%)
5-(3-Methoxy-4-methylphenyl)-1H-pyrazol-3-amineCarrageenan-induced edema61–85

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been explored. The compound demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Antimicrobial Testing Results

In laboratory tests, the compound was found to inhibit the growth of bacterial strains such as E. coli and Bacillus subtilis at concentrations as low as 40 µg/mL .

Bacterial StrainConcentration (µg/mL)Inhibition (%)
E. coli40Significant
Bacillus subtilis40Significant

The mechanism underlying the biological activities of this compound appears to involve multiple pathways:

  • Tubulin Polymerization Inhibition : The compound has been identified as a potent inhibitor of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
  • Cytokine Inhibition : It effectively reduces levels of inflammatory cytokines, contributing to its anti-inflammatory effects .
  • Antimicrobial Action : The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Q & A

Q. Conflicting crystallographic data on hydrogen bonding: How to validate findings?

  • Methodological Answer : Cross-validate using:
  • Complementary techniques : IR spectroscopy confirms hydrogen bond donors (NH stretches).
  • High-resolution data : Collect datasets at low temperature (e.g., 100 K) to reduce thermal motion artifacts.
  • Independent refinement : Re-analyze data with multiple software (e.g., SHELXL vs. OLEX2) .

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